![molecular formula C6H5ClN4 B11914206 4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine](/img/structure/B11914206.png)
4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications . The structural resemblance between imidazopyridines and purines has prompted extensive research into their medicinal significance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . Common reagents used in these reactions include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Industrial Production Methods: Industrial production methods often utilize readily available derivatives of 2,3-diaminopyridine, which are produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group, followed by reduction of the nitro group to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as sulfuryl chloride.
Substitution: Nucleophilic substitution reactions often involve halogenated derivatives and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazopyridine derivatives, while reduction can yield various amine derivatives .
Scientific Research Applications
Medicinal Chemistry and Drug Development
4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine serves as a lead compound in the development of new therapeutic agents. Its unique structure allows for interactions with multiple biological targets, making it a candidate for various medical applications:
- Anticancer Agents : Research indicates that this compound can inhibit key cellular pathways involved in cancer progression, particularly the phosphoinositide 3-kinase/AKT signaling pathway, which plays a crucial role in cell survival and proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, showing promising cytotoxic activity and potential as a PARP inhibitor, enhancing sensitivity to chemotherapy agents like temozolomide .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorine atom at the para position has been shown to enhance its efficacy against specific pathogens such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound has been explored through various studies:
- Inhibition of Enzymatic Activity : The compound has been identified as a potential inhibitor of glucosamine-6-phosphate synthase, which is relevant for developing antifungal treatments . Its derivatives have also shown selective activity against different cancer types, including colon and breast cancers.
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and its biological targets. These studies help in understanding its mechanism of action and optimizing its structure for enhanced activity .
Several studies highlight the applications and effectiveness of this compound:
- Anticancer Research : A study evaluated the cytotoxic effects of various imidazo[4,5-C]pyridine derivatives on human cancer cell lines. The results indicated that modifications at specific positions on the imidazole ring significantly influenced activity levels, with some derivatives showing IC50 values in the low nanomolar range against breast cancer cells .
- Antimicrobial Activity : In another study, derivatives of this compound were tested against common bacterial strains. Results showed significant inhibition zones indicating potent antimicrobial properties, especially when combined with other antibiotics .
- Molecular Docking Analysis : Research using molecular docking techniques demonstrated that this compound binds effectively to target proteins involved in cancer pathways. This binding affinity suggests its potential as a scaffold for designing new inhibitors targeting similar pathways .
Mechanism of Action
The mechanism of action of 4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in carbohydrate metabolism and other cellular pathways essential for the proper functioning of cancerous cells and pathogens .
Comparison with Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Comparison: 4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its biological activity and chemical reactivity . Compared to other imidazopyridines, it may exhibit different pharmacological profiles and therapeutic potentials .
Biological Activity
4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and antimicrobial effects, supported by data tables and relevant research findings.
The molecular formula for this compound is C6H5ClN4, with a molecular weight of 172.58 g/mol. Its structure allows for interactions with various biological targets, making it a versatile compound in drug development.
Property | Value |
---|---|
Molecular Formula | C₆H₅ClN₄ |
Molecular Weight | 172.58 g/mol |
IUPAC Name | This compound |
InChI Key | ZLZLJZQXKXGZJZ-UHFFFAOYSA-N |
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory activity against several enzymes, particularly phosphoinositide 3-kinase (PI3K) and poly(ADP-ribose) polymerase (PARP). These enzymes are crucial in cellular signaling pathways and DNA repair mechanisms.
- PI3K Inhibition : The compound has been shown to inhibit PI3K with an IC50 value indicating effective targeting of this pathway involved in cell growth and survival .
- PARP Inhibition : In studies involving cancer cell lines, derivatives of this compound demonstrated significant PARP inhibitory activity, enhancing the efficacy of chemotherapeutic agents .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies:
- Cytotoxicity : The compound exhibited cytotoxic effects on several human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations. For instance, one study reported an IC50 value of 8.6 nM against breast cancer cells when used in combination with temozolomide .
Cell Line | IC50 (nM) |
---|---|
MDA-MB-468 | 8.6 |
SW-620 | Moderate to Good |
A549 | Combination Studies |
Antimicrobial Activity
The antimicrobial properties of the compound have also been documented:
- Bacterial Inhibition : It has shown increased activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorine atom enhances its antibacterial efficacy .
Bacteria | Activity |
---|---|
Staphylococcus aureus | Effective |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Effective |
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets:
- Enzyme Binding : The compound's structural features allow it to fit into the active sites of enzymes like PI3K and PARP, effectively inhibiting their activity .
- Cell Cycle Impact : Studies have indicated that treatment with this compound can alter cell cycle progression in tumor cells, leading to increased apoptosis .
Case Studies
Several case studies highlight the compound's potential in therapeutic applications:
- Combination Therapy : A study demonstrated that combining this compound with existing chemotherapeutics significantly improved tumor growth inhibition in xenograft models.
- Targeted Therapy : Research has focused on its use as a targeted therapy for specific cancer types by exploiting its selective inhibition of key enzymes involved in tumor growth.
Properties
Molecular Formula |
C6H5ClN4 |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-1H-imidazo[4,5-c]pyridin-6-amine |
InChI |
InChI=1S/C6H5ClN4/c7-6-5-3(9-2-10-5)1-4(8)11-6/h1-2H,(H2,8,11)(H,9,10) |
InChI Key |
VJTFAMRUKQLUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(N=C1N)Cl)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.